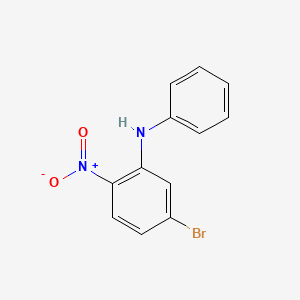

5-Bromo-2-nitro-n-phenylaniline

Vue d'ensemble

Description

5-Bromo-2-nitro-N-phenylaniline: is an organic compound with the molecular formula C12H9BrN2O2 It is characterized by the presence of a bromine atom at the 5th position, a nitro group at the 2nd position, and a phenylamine group attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitro-N-phenylaniline typically involves the nitration of 5-bromoaniline followed by a coupling reaction with phenylamine. The nitration process introduces the nitro group at the 2nd position of the brominated aniline. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the regioselectivity of the nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to ensure the safety and efficiency of the process. The subsequent coupling reaction with phenylamine can be facilitated by using catalysts such as palladium or copper to enhance the reaction rate and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Bromo-2-nitro-N-phenylaniline can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The bromine atom in this compound can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2).

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 5-bromo-2-amino-N-phenylaniline.

Substitution: Formation of substituted aniline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

5-Bromo-2-nitro-n-phenylaniline serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple reactions, making it a valuable building block for more complex molecules.

Synthesis Methods

The synthesis typically involves the nitration of 5-bromoaniline followed by a coupling reaction with phenylamine. The nitration introduces the nitro group at the 2nd position, while the coupling reaction enhances its utility in creating derivatives.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer effects. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation, demonstrating promise in cancer therapy.

Enzyme Inhibition Studies

A notable study explored the enzyme inhibition properties of this compound, revealing its ability to interact with specific biological targets. Such interactions are crucial for developing new pharmaceuticals aimed at treating various diseases.

Pharmaceutical Development

Drug Development Intermediates

This compound is investigated for its potential use in pharmaceutical development, particularly as an intermediate in synthesizing drugs targeting specific biological pathways. Its unique reactivity profile makes it suitable for creating compounds with therapeutic applications.

Case Study: Cytotoxicity Assays

In a study involving cytotoxicity assays on human colon adenocarcinoma cell lines, derivatives of this compound were shown to exhibit significant cytotoxic effects, suggesting their potential as anticancer agents .

Material Science

Synthesis of Polymers

In materials science, this compound is utilized in synthesizing polymers and advanced materials with tailored properties. Its chemical structure contributes to the formation of materials with specific optical and mechanical characteristics.

Optical Properties Analysis

The compound is also used in studies examining the optical properties of organic nonlinear optical crystals. Techniques such as UV-Vis spectroscopy are employed to analyze these properties, providing insights into their potential applications in photonic devices.

Data Table: Comparison of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Versatile building block in organic chemistry |

| Biological Research | Antimicrobial and anticancer properties | Significant inhibition of cancer cell growth |

| Pharmaceuticals | Drug development intermediates | Potential for targeting specific biological pathways |

| Material Science | Polymer synthesis and optical properties | Valuable insights into material characteristics |

Mécanisme D'action

The mechanism of action of 5-Bromo-2-nitro-N-phenylaniline involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- 5-Chloro-2-nitro-N-phenylaniline

- 5-Fluoro-2-nitro-N-phenylaniline

- 5-Iodo-2-nitro-N-phenylaniline

Comparison: 5-Bromo-2-nitro-N-phenylaniline is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. The choice of halogen can influence the compound’s reactivity, solubility, and overall chemical behavior, making this compound a valuable compound in various applications.

Activité Biologique

5-Bromo-2-nitro-n-phenylaniline (CAS Number 6311-47-3) is an organic compound with notable structural features, including a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an aniline moiety. This unique structure influences its reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug design.

Chemical Structure and Properties

The molecular formula of this compound is C12H9BrN2O2. The presence of both electron-withdrawing (nitro) and electron-donating (aniline) groups affects its chemical behavior and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H9BrN2O2 |

| Molecular Weight | 292.11 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity | Potentially toxic |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Although specific mechanisms are not fully elucidated, studies suggest that it may inhibit enzymes involved in amyloid aggregation, which is relevant for neurodegenerative diseases like Alzheimer's disease. Furthermore, the nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, contributing to its biological effects.

Biological Activities

Research highlights several promising biological activities associated with this compound:

- Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains. Nitro compounds generally exhibit broad-spectrum antimicrobial activity .

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess anticancer activities, particularly in inhibiting the growth of specific cancer cell lines such as colon adenocarcinoma .

- Neuroprotective Effects : Its ability to inhibit amyloid aggregation suggests potential applications in treating neurodegenerative diseases by protecting neuronal cells from toxicity associated with amyloid-beta accumulation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit enzymes linked to amyloid aggregation, indicating its potential role in therapeutic applications for Alzheimer's disease.

- Cytotoxicity Assays : Research involving cytotoxicity assays on human colon adenocarcinoma cell lines showed that derivatives of this compound exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies.

Propriétés

IUPAC Name |

5-bromo-2-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYRBUVRDFHDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285906 | |

| Record name | 5-bromo-2-nitro-n-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-47-3 | |

| Record name | 6311-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2-nitro-n-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.